molecular formula C10H11N3 B8480417 2,3-Diamino-6-methylquinoline

2,3-Diamino-6-methylquinoline

Cat. No. B8480417
M. Wt: 173.21 g/mol
InChI Key: VGEYSPODTJNKAS-UHFFFAOYSA-N
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Patent
US07390819B2

Procedure details

0.24 g of palladium on charcoal (10% Pd) is added to a solution of 1.32 g of 2-amino-3-nitro-6-methylquinoline (compound B2) in 100 ml of methanoltetrahydrofurane 1:1. After hydration for 1.5 h, the catalyst is filtered off and the filtrate is concentrated in vacuo. The residue is chomatographed on silica gel (dichloromethane/methanol 8:1). 1.02 g of the title compound are obtained as colourless solid.
Name
2-amino-3-nitro-6-methylquinoline
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
compound B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[CH:8]=2)[N:3]=1>[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
2-amino-3-nitro-6-methylquinoline
Quantity
1.32 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])C
Name
compound B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])C
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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